molecular formula C12H12N2O B046408 3-(4-Aminophenoxy)aniline CAS No. 2657-87-6

3-(4-Aminophenoxy)aniline

Cat. No. B046408
CAS RN: 2657-87-6
M. Wt: 200.24 g/mol
InChI Key: ZBMISJGHVWNWTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Aminophenoxy)aniline often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, one study demonstrated the synthesis of a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)aniline and its derivatives is characterized by the presence of aminophenoxy groups attached to an aniline moiety. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are commonly employed to characterize these compounds.

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Aminophenoxy)aniline derivatives are diverse, including copolymerization processes where these compounds serve as monomers. For example, the electrochemical copolymerization of aniline and o-aminophenol led to the synthesis of poly(aniline-co-o-aminophenol) with specific properties influenced by the monomer concentration ratio (Shao-lin Mu, 2004).

Scientific Research Applications

  • Biochemical Analysis : A colorimetric determination method for aniline in the presence of 4-aminophenol and other oxidation products has been developed. This method is significant for biochemical and industrial mixtures containing colored oxidation products (Chrastil, 1976).

  • Detection in Human Urine : Bi-functionalized Eu@MOF-253-CH3 metal-organic frameworks have been effectively used for the detection of 4-Aminophenol in human urine, which is crucial for screening and pre-diagnosis of aniline exposure (Jin & Yan, 2021).

  • Polymer Research : Poly(aniline-co-3-amino-4-hydroxybenzoic acid) exhibits excellent redox activity in highly basic solutions, showing potential in polymer chemistry due to the synergistic effect of COOH and OH functional groups (Chen, Ding, Zhou, & Lu, 2013).

  • Medicine and Pharmacology : In medicine, N-acetyl-4-aminophenol is identified as the predominant urinary aniline metabolite after oral dose, with mercapturic acid conjugate and acetanilide being minor biomarkers. This finding is crucial for understanding the metabolism and excretion kinetics of aniline (Modick et al., 2016).

  • Cancer Research : Optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity leads to compounds with higher inhibition IC(50) and potential for inhibiting tumor growth in xenograft models (Boschelli et al., 2001).

  • Environmental Toxicology : Aniline and its monochlorophenyl derivatives have shown nephrotoxic potential, with 2-substitution causing the greatest increase in nephrotoxic potential in rats. This is significant in the study of environmental toxins (Rankin et al., 1986).

properties

IUPAC Name

3-(4-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMISJGHVWNWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181144
Record name 3-(4-Aminophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)aniline

CAS RN

2657-87-6
Record name 3,4′-Diaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2657-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenoxy)aniline
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Record name 3-(4-Aminophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-aminophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Kajiyama, M Kakimoto, Y Imai - Macromolecules, 1989 - ACS Publications
A new class of high-temperature-resistant blockcopolymer materials based on poly (di-methylsiloxane)(PDMS) and aromatic polyamides (aramids) was developed. PDMS-aramid …
Number of citations: 55 pubs.acs.org
E Diez-Cecilia, B Kelly, C Perez, DM Zisterer… - European Journal of …, 2014 - Elsevier
Considering the structural similarities between the kinase inhibitor sorafenib and 4,4′-bis-guanidinium derivatives previously prepared by Rozas and co., which display interesting …
Number of citations: 27 www.sciencedirect.com
N Mase, Y Nishina, S Isomura, K Sato, T Narumi… - Synlett, 2017 - thieme-connect.com
Fine bubbles of hydrogen were employed as a new reaction medium for the autoclave-free gas–liquid–solid multiphase hydrogenation of nitro groups on a multigram scale. Furthermore…
Number of citations: 22 www.thieme-connect.com
V Previtali - 2018 - tara.tcd.ie
Kinases have emerged as one of the most intensively pursued targets in current medicinal chemistry research, and to date, the FDA has approved 31 small molecule kinase inhibitors (…
Number of citations: 0 www.tara.tcd.ie
IG Crouch, L Arnold, A Pierlot, H Billon - The science of armour materials, 2017 - Elsevier
This chapter systematically breaks down the construction of soft body armour into its constituent elements by comprehensively covering the grades of fibre, styles of fabric, quantities of …
Number of citations: 25 www.sciencedirect.com
N Mase, Y Nishina, S Isomura, K Sato, T Narumi… - 2017
Number of citations: 0

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